molecular formula C20H13IN2O2 B400503 N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide

Cat. No.: B400503
M. Wt: 440.2g/mol
InChI Key: GDCVTBJSAYVXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole core. One common method involves the cyclization of 2-aminophenol with aldehydes, ketones, or acids under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The iodination of the benzamide moiety can be achieved using iodine or iodinating agents under suitable conditions.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated or hydrogenated products. Substitution reactions can result in various functionalized benzoxazole derivatives.

Scientific Research Applications

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C20H13IN2O2

Molecular Weight

440.2g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide

InChI

InChI=1S/C20H13IN2O2/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24)

InChI Key

GDCVTBJSAYVXFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)I

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)I

Origin of Product

United States

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